![molecular formula C₁₅H₁₅Br₂NO₄S B1145559 (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P CAS No. 153833-41-1](/img/no-structure.png)

(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

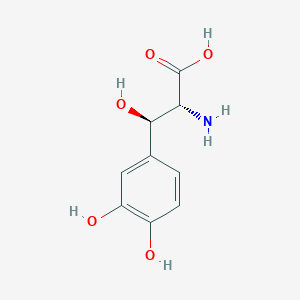

The compound is a derivative of penicillin, a class of antibiotics. Penicillins are characterized by a beta-lactam ring and are used to treat a variety of bacterial infections .

Synthesis Analysis

While specific synthesis information for this compound is not available, penicillins like Carbenicillin are typically synthesized through the reaction of dibenzylethylene diamine with two molecules of penicillin G .Molecular Structure Analysis

The molecular structure of penicillins typically includes a beta-lactam ring, which is crucial for their antibacterial activity. The specific structure of your compound is not available, but it likely contains similar structural elements .Chemical Reactions Analysis

Penicillins work by inhibiting the synthesis of bacterial cell walls, which is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .作用機序

Safety and Hazards

将来の方向性

The development of new antibiotics and the modification of existing ones is an ongoing area of research, driven by the increasing prevalence of antibiotic-resistant bacteria. Future directions may include the development of new synthesis methods, the discovery of new antibacterial compounds, and the modification of existing antibiotics to overcome resistance .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P involves the bromination of a starting material followed by a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "2,2-Dimethyl-1,3-dioxane-4,6-dione", "Bromine", "Sodium hydroxide", "Thionyl chloride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2,2-Dimethyl-1,3-dioxane-4,6-dione with bromine to yield (2S,5R)-6,6-Dibromo-3,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-benz[e][1,4]oxathiepin-7-one", "Step 2: Treatment of the brominated product with sodium hydroxide to form (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid", "Step 3: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride", "Step 4: Oxidation of the acid chloride with methanol and sodium bicarbonate to produce (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P", "Step 5: Purification of the product using diethyl ether and hydrochloric acid, followed by recrystallization from water." ] } | |

CAS番号 |

153833-41-1 |

分子式 |

C₁₅H₁₅Br₂NO₄S |

分子量 |

465.16 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)